8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2S·HCl. It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of a suitable thiol with an aziridine derivative, followed by cyclization to form the spirocyclic structure.
Chemical Reactions Analysis
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is not fully understood. its structure suggests that it may interact with biological molecules through its sulfur and nitrogen atoms, potentially forming covalent bonds or participating in hydrogen bonding. These interactions could affect various molecular targets and pathways, leading to its observed effects .
Comparison with Similar Compounds
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: This compound has an oxygen atom instead of sulfur, which can lead to different chemical and biological properties.
1-thia-4-azaspiro[4.5]decane:
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOWRWNKNUJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.